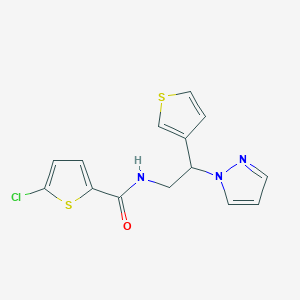

![molecular formula C17H27BClNO3 B2952292 4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine hydrochloride CAS No. 2377606-37-4](/img/structure/B2952292.png)

4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate” is similar to the one you’re asking about . It has a molecular weight of 323.24 and is stored in a dark place, under -20C .

Synthesis Analysis

The synthesis of a related compound, “tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate”, was achieved through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .

Molecular Structure Analysis

The molecular structure of “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” was analyzed using X-ray diffraction . The structure was also calculated using density functional theory (DFT) and was found to be consistent with the experimental results .

Chemical Reactions Analysis

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” can be used for various chemical reactions, including borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate, hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts, and coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .

Physical And Chemical Properties Analysis

The compound “tert-butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate” has a molecular weight of 323.24. It is a solid and is stored in a dark place, under -20C .

Wirkmechanismus

4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine hydrochloride is a boron-containing compound that can act as a Lewis acid. Its mechanism of action involves the activation of nucleophiles, which can then undergo reactions with electrophiles. This compound has been shown to be an effective catalyst in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, Buchwald-Hartwig amination reactions, and Sonogashira coupling reactions.

Biochemical and Physiological Effects:

This compound has been shown to have low toxicity in vitro and in vivo. It does not exhibit any significant cytotoxicity or genotoxicity, making it a safe reagent to use in scientific research. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine hydrochloride in lab experiments is its versatility. It can be used in a variety of chemical reactions and has been shown to be an effective catalyst in many of these reactions. This compound is also relatively easy to synthesize and is commercially available. However, one limitation of using this compound is its sensitivity to moisture and air. It must be stored under an inert atmosphere to prevent degradation.

Zukünftige Richtungen

There are many potential future directions for the use of 4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine hydrochloride in scientific research. One area of interest is in the synthesis of new pharmaceuticals and agrochemicals. This compound could be used to synthesize novel compounds with improved efficacy and reduced toxicity. Another potential future direction is in the development of new catalytic reactions using this compound. Researchers could explore new reactions that can be catalyzed by this compound and optimize existing reactions to improve their efficiency and selectivity.

Conclusion:

This compound, or this compound, is a boron-containing compound that has many applications in scientific research. Its versatility, low toxicity, and effectiveness as a catalyst make it a valuable tool in synthetic chemistry. This compound has been used in the synthesis of biologically active compounds and has potential future applications in the development of new pharmaceuticals and catalytic reactions.

Synthesemethoden

The synthesis of 4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine hydrochloride involves the reaction of 3-bromoanisole with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The resulting product is then treated with piperidine and hydrochloric acid to yield this compound. This method has been optimized to produce this compound in high yields and purity.

Wissenschaftliche Forschungsanwendungen

4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine hydrochloride has been widely used in scientific research as a reagent in various chemical reactions. One of its main applications is in the synthesis of biologically active molecules such as pharmaceuticals and agrochemicals. This compound has been used in the synthesis of anti-cancer agents, anti-inflammatory drugs, and insecticides, among others.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO3.ClH/c1-16(2)17(3,4)22-18(21-16)13-6-5-7-15(12-13)20-14-8-10-19-11-9-14;/h5-7,12,14,19H,8-11H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZBRYFUGBDWTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3CCNCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952209.png)

![5-oxo-5-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid](/img/structure/B2952211.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2952214.png)

![1-(3-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2952215.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate](/img/structure/B2952223.png)

![N-butyl-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2952224.png)

![1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2952226.png)

![2-[3-(6-Chloro-5-methylpyridine-3-sulfonamido)phenyl]acetic acid](/img/structure/B2952228.png)

![8-fluoro-11-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2952229.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2952232.png)